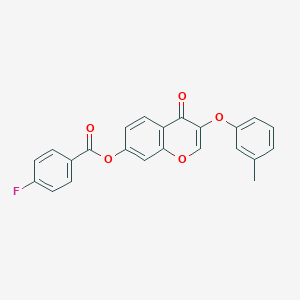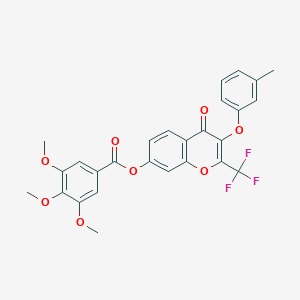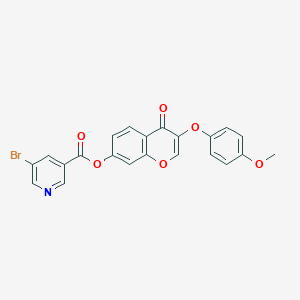![molecular formula C21H16N2O2S B375146 N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide](/img/structure/B375146.png)
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide is a compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a biphenyl group attached to a quinoline-8-sulfonamide moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the sulfonamide linkage between the biphenyl and quinoline groups. The reaction is carried out under mild conditions, often at room temperature, using anhydrous acetonitrile as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, employing scalable catalysts, and ensuring environmentally friendly practices.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted biphenyl-quinoline compounds .
Aplicaciones Científicas De Investigación
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide involves its interaction with specific molecular targets. In cancer cells, the compound inhibits the M2 isoform of pyruvate kinase (PKM2), a key enzyme in glycolysis. By modulating PKM2 activity, the compound disrupts the metabolic pathways that cancer cells rely on for growth and proliferation. This leads to reduced intracellular pyruvate levels and impacts cancer cell viability and cell-cycle phase distribution .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
- 8-quinolinesulfonamido-1,2,3-triazoles
Uniqueness
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide stands out due to its high selectivity and potency as a PKM2 modulator.
Propiedades
Fórmula molecular |
C21H16N2O2S |
|---|---|
Peso molecular |
360.4g/mol |
Nombre IUPAC |
N-(4-phenylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H16N2O2S/c24-26(25,20-10-4-8-18-9-5-15-22-21(18)20)23-19-13-11-17(12-14-19)16-6-2-1-3-7-16/h1-15,23H |
Clave InChI |
USABHGCWAHHONW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methylethyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yloxy]propanoate](/img/structure/B375067.png)
![butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375069.png)
![benzyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375070.png)

![benzyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375072.png)


![N-[(3-chlorophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B375077.png)
![4-[(4-bromophenyl)sulfanyl]-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B375080.png)
![benzyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375081.png)
![dimethyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375082.png)


